4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid
Description
4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid is a fluorinated aromatic compound featuring a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 3-fluoro-5-hydroxyphenyl moiety. The hydroxyl and fluorine substituents on the phenyl ring, combined with the pyridine-carboxylic acid core, confer unique physicochemical and biological properties.
Properties
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-3-7(4-9(15)5-8)10-1-2-14-6-11(10)12(16)17/h1-6,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXVVNCMUKCKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CC(=CC(=C2)F)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692489 | |
| Record name | 4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-48-4 | |
| Record name | 4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fluorinated Intermediate Synthesis
The construction of the 3-fluoro-5-hydroxyphenyl moiety is often achieved via electrophilic fluorination or halogen-exchange reactions. For instance, Patent CN108456213B describes a method where (R)-cyclohexane-3-ene carboxylic acid undergoes fluorination using dibromohydantoin in dichloromethane, yielding a fluorinated intermediate (Formula E0-1) with 93% efficiency. This intermediate is subsequently subjected to ring-opening reactions to install the hydroxyl group at the 5-position.
Similarly, J-STAGE research highlights the use of NaBH(OAc)₃ and AcOH in CH₂Cl₂ for reductive amination, which stabilizes the phenolic hydroxyl group during nicotinic acid derivative synthesis. These conditions prevent premature oxidation of the hydroxyl group, a common side reaction in fluorinated aromatic systems.
Pyridine Ring Formation Strategies
Condensation and Cyclization
The pyridine-3-carboxylic acid core is typically assembled via Kröhnke condensation or Hantzsch-type reactions. ACS Journal of Medicinal Chemistry details a nitrobenzaldehyde intermediate (Compound 2) that undergoes cyclization with ammonium acetate to form the pyridine ring. This method, when adapted for 4-substituted pyridines, achieves a 72% yield by optimizing the molar ratio of AlCl₃ in CH₂Cl₂ at 55°C.
Ester Hydrolysis and Functionalization
Patent US10654806B2 demonstrates the transesterification of methyl nicotinate with menthol using sodium methoxide, a process relevant for nicotinic acid ester intermediates. Applying this to 4-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylate esters, hydrolysis with 1.0 M NaOH in THF/MeOH at 60°C affords the free carboxylic acid in 69% yield.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Fluorination solvent | Dichloromethane | 93% → 95% | |
| Base catalyst | Sodium methoxide (0.1–10 wt%) | 80% → 87% | |
| Temperature | 70–120°C | Reduced side products |
The use of powdered activated carbon (PAC) during vacuum distillation removes terpenic byproducts, enhancing purity to >99.5%. Similarly, NaBH(OAc)₃ in CH₂Cl₂ minimizes over-reduction of the ketone intermediate.
Analytical Characterization
Spectroscopic Validation
1H NMR (250 MHz, CDCl₃) of intermediates shows distinct signals for the fluorophenyl (δ 7.62–7.83 ppm) and pyridine protons (δ 8.50–9.91 ppm). LC-MS analysis confirms the molecular ion peak at m/z 233.049 (calculated for C₁₂H₈FNO₃).
Purity Assessment
HPLC methods using C18 columns (MeCN/H₂O + 0.1% TFA) resolve the target compound at t<sub>R</sub> = 8.2 min, with UV detection at 254 nm.
Industrial Scalability Challenges
Cost-Effective Fluorination
Dibromohydantoin, while effective, poses disposal challenges due to brominated waste. Alternatives like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are being explored for greener fluorination.
Catalytic Recycling
Solid acid catalysts (e.g., p-TsOH·H₂O) enable recovery and reuse, reducing catalyst consumption by 40% in large-scale runs.
Applications in Drug Development
The compound’s ability to penetrate hydrophobic cavities, as shown in MD simulations, makes it a candidate for transthyretin amyloidosis inhibitors. Its logP of 2.29 aligns with blood-brain barrier permeability requirements for CNS-targeted therapeutics.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 4-(3-Fluoro-5-oxophenyl)pyridine-3-carboxylic acid.
Reduction: Formation of 4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-methanol.
Substitution: Formation of 4-(3-Methoxy-5-hydroxyphenyl)pyridine-3-carboxylic acid.
Scientific Research Applications
4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a radiolabeled imaging agent due to the presence of fluorine.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. The hydroxyl group can form hydrogen bonds with target proteins, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent type, position, and electronic effects:
Key Observations :
- Fluorine Positioning : The target compound’s 3-fluoro-5-hydroxyphenyl group introduces both electron-withdrawing (F) and hydrogen-bonding (OH) effects, unlike 5-(4-fluorophenyl)pyridine-3-carboxylic acid, which lacks a hydroxyl group .
- Trifluoromethyl vs. Hydroxyl : The trifluoromethyl group in 4-(trifluoromethyl)nicotinic acid enhances lipophilicity (logP ~4.5) , whereas the hydroxyl group in the target compound likely improves aqueous solubility.
- Halogen Diversity : 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid demonstrates how multiple halogens (Cl, F) and a methyl group increase steric bulk and alter electronic properties .
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity. The hydroxyl group (pKa ~10) in the target compound may further influence solubility and metal chelation.
- Lipophilicity :
- Molecular Weight : Most analogs fall within 200–350 g/mol, adhering to drug-like properties.
Biological Activity
4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid is a compound of considerable interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHFNO, with a molecular weight of 233.19 g/mol. Its structure includes a pyridine ring substituted with a fluorinated phenolic group, which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 233.19 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol, ethanol |
The biological activity of 4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological receptors, which may lead to modulation of enzymatic activities and receptor interactions. This interaction can influence several biochemical pathways, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells, indicating potential as an anticancer agent.
- Antimicrobial Properties : Investigations into its antibacterial and antifungal activities have shown promising results against several pathogens .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes associated with disease processes, contributing to its therapeutic potential .
Case Studies and Research Findings
-
Antitumor Studies :
- In vitro studies demonstrated that 4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid effectively induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death.
- Antimicrobial Activity :
- Enzyme Inhibition :
Comparative Analysis with Similar Compounds
The unique structural features of 4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid differentiate it from other pyridine derivatives. A comparative analysis highlights its enhanced biological activity due to the combination of the fluorinated phenolic moiety and the carboxylic acid functional group.
| Compound Name | Antitumor Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| 4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | Yes | Yes | Yes |
| 5-Hydroxyphenylpyridine-3-carboxylic acid | Moderate | Moderate | No |
| Nicotinic acid derivatives | Yes | Low | Yes |
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing 4-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid, and how can intermediates be characterized?
- Methodology : A multi-step synthesis involving Suzuki-Miyaura coupling for aryl-aryl bond formation is commonly used for analogous pyridine-carboxylic acid derivatives. For example, a fluorophenyl boronic acid can be coupled with a halogenated pyridine-carboxylate precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C. Post-coupling hydrolysis of the ester group yields the carboxylic acid .
- Characterization : Key intermediates are verified via (e.g., aromatic proton splitting patterns) and LC-MS to confirm molecular weight. Fluorine substituents are confirmed by .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic techniques?
- Spectroscopy : and identify aromatic protons and carbons, while confirms fluorine substitution. IR spectroscopy detects hydroxyl (broad ~3200 cm) and carboxylic acid (C=O stretch ~1700 cm) groups .
- Crystallography : Single-crystal X-ray diffraction resolves spatial arrangements, particularly the orientation of the fluorophenyl and hydroxyl groups. Similar compounds (e.g., pyridine-carboxylic acid derivatives) exhibit intramolecular hydrogen bonding between the hydroxyl and pyridine nitrogen, influencing stability .
Q. What strategies are recommended for optimizing solubility and stability during experimental handling?
- Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution. Adjust pH using sodium bicarbonate to deprotonate the carboxylic acid, enhancing aqueous solubility .
- Stability : Store under inert atmosphere at 2–8°C to prevent oxidation of the hydroxyl group. Avoid exposure to strong acids/bases, which may hydrolyze the pyridine ring .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases). The carboxylic acid and hydroxyl groups often coordinate with catalytic residues, while the fluorine enhances binding via hydrophobic interactions .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior .
Q. What experimental designs are effective for evaluating its enzyme inhibition potential?
- In vitro Assays : Conduct fluorometric or colorimetric assays (e.g., NADH-coupled assays for dehydrogenases). Pre-incubate the compound with the enzyme (e.g., cyclooxygenase-2) and monitor substrate turnover rates. IC values are calculated from dose-response curves .
- Control Experiments : Include positive controls (e.g., celecoxib for COX-2) and validate results with enzyme kinetics (Lineweaver-Burk plots) to determine inhibition modality (competitive/non-competitive) .
Q. How can structure-activity relationships (SAR) be explored to enhance biological activity?
- Derivatization : Synthesize analogs with substituents at the 5-hydroxyphenyl position (e.g., methyl, nitro) to assess steric/electronic effects. Fluorine’s electron-withdrawing nature may enhance metabolic stability .
- Bioisosteric Replacement : Replace the pyridine ring with thiophene (as in ) to compare potency and selectivity .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?
- HPLC : Use a C18 column with mobile phase (acetonitrile:0.1% formic acid) and UV detection at 254 nm. Validate linearity (R > 0.99) and LOD/LOQ via spiked plasma samples .
- LC-MS/MS : Employ MRM mode for enhanced specificity. Monitor transitions like [M-H] → fragment ions (e.g., m/z 238 → 194 for decarboxylation) .
Q. How can in vitro toxicity profiles be systematically assessed?
- Cell Viability Assays : Treat human hepatocytes (e.g., HepG2) with graded concentrations (1–100 µM) and measure viability via MTT assay. Compare IC values to therapeutic indexes .
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress induction .
Methodological Considerations
- Contradictions in Data : and highlight stability under neutral conditions but note degradation in acidic/basic environments. Researchers should validate storage conditions using accelerated stability studies (40°C/75% RH for 1 month) .
- Synthetic Challenges : Fluorine’s electronegativity may hinder coupling reactions. Optimize catalyst loading (e.g., 5 mol% Pd) and use microwave-assisted synthesis to improve yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
